N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound with a complex molecular structure It belongs to the class of quinolone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps. The starting materials typically include 2-chlorobenzylamine, 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and 2-fluoroethylamine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process involves the formation of an amide bond through condensation reactions, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Industrial methods also incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the chloro and fluoro positions.
Scientific Research Applications
N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in bacterial DNA replication, leading to the disruption of bacterial growth and proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their function and exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
N-(2-chlorobenzyl)-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16ClF3N2O3 |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H16ClF3N2O3/c1-29-19-15(23)8-12-17(16(19)24)26(7-6-22)10-13(18(12)27)20(28)25-9-11-4-2-3-5-14(11)21/h2-5,8,10H,6-7,9H2,1H3,(H,25,28) |
InChI Key |
XJIKUWJFGQRKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCC3=CC=CC=C3Cl)CCF)F |
Origin of Product |
United States |
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